3-(Piperazin-1-yl)pyridine-4-carbonitrile
Overview
Description
“3-(Piperazin-1-yl)pyridine-4-carbonitrile” is a chemical compound with the molecular formula C10H12N4 and a molecular weight of 188.23 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring bound to a piperazine ring via a carbonitrile group . The InChI code for this compound is 1S/C10H12N4/c11-7-9-1-2-13-8-10(9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 .
Physical and Chemical Properties Analysis
Scientific Research Applications
Anticancer Activities
3-(Piperazin-1-yl)pyridine-4-carbonitrile derivatives show promise in anticancer research. A study by Parveen et al. (2017) synthesized compounds with chromene and quinoline moieties attached to pyrimide and piperazine. These compounds demonstrated anti-proliferative activities against human breast cancer cell lines and human embryonic kidney cells, with certain compounds showing better activity than curcumin, a known anticancer drug. Molecular docking studies with Bcl-2 protein indicated good binding affinity, suggesting potential in targeted cancer therapies (Parveen et al., 2017).
Serotonin Receptor Antagonism
Mahesh et al. (2004) explored the synthesis of 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile as serotonin 5-HT3 receptor antagonists. These compounds, particularly 2-(4-allylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, exhibited favorable antagonism in guinea pig ileum, suggesting potential applications in treating disorders related to serotonin regulation (Mahesh et al., 2004).
Enzyme Inhibition Studies
Venkateshan et al. (2019) analyzed pyridine derivatives as potential inhibitors of Nicotinamidephosphoribosyltransferase (NAMPT), an enzyme linked to apoptosis sensitivity in certain cells. The study employed crystal structure analysis, Hirshfeld surface analysis, and molecular docking studies, suggesting that these compounds could be significant in the development of new therapeutic agents targeting NAMPT (Venkateshan et al., 2019).
Antagonism of Platelet Aggregation
A study by Parlow et al. (2010) discovered piperazinyl glutamate pyridine as a potent P2Y12 antagonist. This compound showed excellent inhibition of platelet aggregation, suggesting its potential in the development of treatments for conditions related to blood clotting and cardiovascular diseases (Parlow et al., 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-piperazin-1-ylpyridine-4-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4/c11-7-9-1-2-13-8-10(9)14-5-3-12-4-6-14/h1-2,8,12H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIHCOUUXOPZSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CN=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201273557 | |
Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1058161-62-8 | |
Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1058161-62-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(1-Piperazinyl)-4-pyridinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201273557 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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